Decyl 2-hydroxybenzoate

Lipophilicity ADME Dermal Absorption

Decyl 2-hydroxybenzoate (CAS 16309-18-5, also known as decyl salicylate) is a long-chain alkyl ester of salicylic acid belonging to the class of ortho-hydroxybenzoic acid esters. With a molecular formula of C₁₇H₂₆O₃ and a molecular weight of 278.4 g/mol, it is a lipophilic compound characterized by an n-decyl (C10 linear) alcohol moiety esterified to the carboxyl group of salicylic acid.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
CAS No. 16309-18-5
Cat. No. B12790537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 2-hydroxybenzoate
CAS16309-18-5
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13,18H,2-8,11,14H2,1H3
InChIKeyDEFZNQKDYOBMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl 2-Hydroxybenzoate (CAS 16309-18-5): Physicochemical Baseline for Procurement Specification


Decyl 2-hydroxybenzoate (CAS 16309-18-5, also known as decyl salicylate) is a long-chain alkyl ester of salicylic acid belonging to the class of ortho-hydroxybenzoic acid esters [1]. With a molecular formula of C₁₇H₂₆O₃ and a molecular weight of 278.4 g/mol, it is a lipophilic compound characterized by an n-decyl (C10 linear) alcohol moiety esterified to the carboxyl group of salicylic acid [1]. Computed properties include an XLogP3 of 7.9, a topological polar surface area (TPSA) of 46.5 Ų, and a boiling point of 367.4 ± 15.0 °C at 760 mmHg [1]. The compound is assigned UNII identifier F0HY0Y2NFW and is listed in the FDA Substance Registration System [2]. It functions primarily as an antistatic agent and skin conditioning ingredient in cosmetic formulations, with a CIR-assessed maximum safe use concentration of 2.5% in leave-on cosmetic products [3][4].

Why Generic Substitution of Decyl Salicylate Fails: Chain-Length-Dependent Physicochemical and Regulatory Divergence


Salicylate esters constitute a broad chemical family where the alkyl chain length and branching of the alcohol moiety systematically govern lipophilicity (LogP range: 0.21–10.88), which in turn controls skin absorption, hydrolysis by carboxylesterases, and systemic exposure to the metabolite salicylic acid [1]. Regulatory frameworks such as REACH explicitly caution against grouping structurally similar salicylate esters without toxicokinetic evidence, because despite a shared general scaffold, their ADME profiles diverge considerably [1]. The patent literature further distinguishes C11–C30 alkyl salicylates from shorter-chain homologs for specific dermatologic indications, establishing a functional boundary at the C10/C11 transition [2][3]. Consequently, procurement decisions that treat all salicylate esters as interchangeable risk selecting a compound with either sub-threshold lipophilicity for targeted dermal delivery (if shorter than C10) or excessive hydrophobicity that compromises formulation compatibility and raises safety concern thresholds (if longer than C13). The quantitative evidence below substantiates why decyl salicylate occupies a distinct procurement position relative to its closest analogs.

Decyl Salicylate vs. Closest Analogs: Quantitative Procurement Evidence Guide


Lipophilicity (XLogP3) Defines Decyl Salicylate's Intermediate Position Between C8 and C13 Homologs

Decyl salicylate (C10 linear) exhibits an XLogP3 of 7.9, positioning it as a mid-range lipophilic salicylate ester that bridges the gap between shorter-chain homologs (e.g., octyl salicylate, C8, XLogP3 ≈ 6.3) and longer-chain homologs (e.g., tridecyl salicylate, C13, logP ≈ 8.6) [1][2][3]. Within the salicylate ester family, LogP spans from 0.21 to 10.88, and this parameter is a primary determinant of skin absorption rate and extent of carboxylesterase-mediated hydrolysis [4]. The C10 chain length provides a LogP value that is above the threshold required for effective stratum corneum partitioning (>4) yet below the range where excessive hydrophobicity (>9) may limit release from the formulation vehicle and reduce bioavailability [4].

Lipophilicity ADME Dermal Absorption Salicylate Esters

Chain-Length-Gated Patent Scope: Decyl (C10) Occupies a Distinct Position Excluded from the Preferred C11–C30 Range

Key Unilever and Elizabeth Arden patents (WO-1998023257-A1; US-5891451-A1) explicitly define the method for reducing skin oils/grease and treating dermatologic disorders using C11–C30 alkyl or alkenyl esters of salicylic acid, with tridecyl salicylate (C13) identified as most preferred [1][2]. Decyl salicylate (C10 linear) falls outside this claimed range. This creates a de facto functional boundary: compounds ≥ C11 are covered for specific therapeutic cosmetic uses, while C10 (decyl) occupies a distinct regulatory-commercial space, potentially offering formulation freedom where C11+ claims are restricted or where a different safety and performance profile is desired [1][2].

Patent Landscape Dermatologic Indications C11-C30 Salicylates IP Differentiation

Aqueous Solubility Differentiation: Decyl Salicylate vs. Tridecyl Salicylate Governs Formulation Compatibility

Estimated water solubility for decyl salicylate is 0.0625 mg/L at 25 °C (logP-based estimate) [1], while the corresponding value for tridecyl salicylate (C13) is approximately 0.00196 mg/L at 25 °C [2]. The approximately 32-fold difference in aqueous solubility arises from the three additional methylene units in the tridecyl chain, which increase molecular weight from 278.4 to 320.5 Da and logP from 7.9 to 8.6 [3]. This solubility differential has practical consequences for emulsification, surfactant requirements, and the feasibility of achieving uniform dispersion in aqueous-phase cosmetic or pharmaceutical formulations.

Aqueous Solubility Formulation Science Hydrophobicity Water Solubility

Volatility and Boiling Point Distinguish Decyl Salicylate from Longer-Chain Analogs for Processing Conditions

Decyl salicylate exhibits a boiling point of 367.4 ± 15.0 °C at 760 mmHg, with a flash point of approximately 141 °C [1]. In contrast, tridecyl salicylate (C13) exhibits a boiling point of 411.1 ± 18.0 °C at 760 mmHg, a difference of approximately 44 °C . Dodecyl salicylate (C12) has an intermediate boiling point of approximately 388 °C (estimated) [2]. This graded increase in boiling point follows the expected trend with increasing molecular weight and dispersive interactions. The lower boiling point of decyl salicylate enables purification by fractional distillation at reduced pressure (~300 °C at 1 atm), a commonly used industrial method to achieve >98% purity .

Boiling Point Thermal Stability Processing Volatility

Linear (Decyl) vs. Branched (Isodecyl) Salicylate: Structural Distinction and Regulatory Safety Assessment Scope

Isodecyl salicylate (CAS 85252-25-1) is the branched-chain isomer of decyl salicylate, featuring a mixture of branched C10 alcohol moieties rather than a linear n-decyl chain . While both compounds share the same molecular formula (C₁₇H₂₆O₃) and molecular weight (278.4 g/mol), their structural difference results in distinct physicochemical properties: the branched isomer typically exhibits a slightly lower logP and boiling point due to reduced molecular packing efficiency [1]. Critically, the Cosmetic Ingredient Review (CIR) safety assessment is issued specifically for isodecyl salicylate (branched), not for the linear decyl salicylate, and evaluates the ingredient safe at concentrations up to 2.5% in leave-on products [2][3]. Procurement of the linear decyl salicylate versus the branched isodecyl variant constitutes a distinct chemical identity decision that may have implications for regulatory dossier consistency and read-across applicability.

Isodecyl Salicylate Linear vs. Branched CIR Safety Assessment Structural Identity

Decyl 2-Hydroxybenzoate: Evidence-Based Application Scenarios for Procurement Decision-Making


Cosmetic Formulation Where Mid-Range Lipophilicity (LogP 7–8) Is Required for Balanced Dermal Partitioning

Decyl salicylate provides a LogP of 7.9, placing it in the intermediate lipophilicity range most favorable for stratum corneum partitioning and subsequent esterase-mediated hydrolysis to salicylic acid. This position avoids the excessively rapid percutaneous absorption of short-chain esters (LogP < 4) and the formulation-release limitations of highly hydrophobic long-chain esters (LogP > 9). Procurement of decyl salicylate is indicated when a C10 linear ester is specified to achieve controlled dermal delivery of the salicylic acid metabolite without exceeding the C11+ patent boundary [1][2].

Aqueous-Based Emulsion Formulations Requiring Maximum Water-Compatible Salicylate Ester with Long-Chain Conditioning Benefits

With an estimated water solubility of 0.0625 mg/L, decyl salicylate is approximately 32-fold more water-soluble than tridecyl salicylate (0.00196 mg/L). This higher solubility facilitates uniform dispersion in oil-in-water emulsions with reduced surfactant loading. Formulators seeking a long-chain salicylate ester for antistatic and skin-conditioning functions in aqueous-based creams and lotions will achieve superior dispersion characteristics with decyl salicylate compared to longer-chain analogs, translating to lower emulsifier costs and improved formulation stability [1][2].

High-Purity Distillation for Analytical Standards and Reference Materials Requiring >98% Purity

The boiling point of decyl salicylate (367.4 °C at 760 mmHg) is approximately 44 °C lower than that of tridecyl salicylate (411.1 °C) and approximately 21 °C lower than that of dodecyl salicylate (~388 °C). This significantly lower boiling point enables fractional distillation at reduced pressure (~300 °C at 1 atm) with lower energy input and reduced thermal degradation risk, facilitating the production of high-purity (>98%) material suitable for use as an analytical reference standard or in applications where impurity-sensitive biological assays are conducted [1][2].

Freedom-to-Operate Positioning for Skin Conditioning Formulations Outside the C11–C30 Patent Scope

Decyl salicylate (C10) falls outside the C11–C30 alkyl chain range claimed in key Unilever/Elizabeth Arden patents (US 5,891,451; WO 98/23257) for reducing skin oils and treating dermatologic disorders. For organizations developing cosmetic skin-conditioning products and seeking a salicylate ester component with freedom-to-operate distinct from the patented tridecyl salicylate space, decyl salicylate offers an alternative featuring the identical ortho-hydroxybenzoate pharmacophore and antistatic/skin-conditioning functionality while residing in a different IP classification [1][2].

Quote Request

Request a Quote for Decyl 2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.